3-Chloro-4-fluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIPJBUXMFLHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370408 | |

| Record name | 3-Chloro-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50529-33-4 | |

| Record name | 3-Chloro-4-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-4-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloro-4-fluorophenyl isocyanate, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound is a halogenated aromatic isocyanate with the chemical formula C₇H₃ClFNO.[1] It is a clear, colorless to slightly yellow liquid at room temperature.[2][3] Due to the highly reactive isocyanate group, it is sensitive to moisture.[3][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClFNO | [1][5][6] |

| Molecular Weight | 171.56 g/mol | [1][6] |

| CAS Number | 50529-33-4 | [1][5][6] |

| Physical State | Liquid | [2][6] |

| Appearance | Clear colorless to slightly yellow | [2][3] |

| Boiling Point | 44 °C @ 17 mmHg | [3][4] |

| Melting Point | No data available | [7] |

| Density | 1.377 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.5385-1.5425 @ 20 °C | [2] |

| Solubility | Very slightly soluble in water. |

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The identity of this compound can be confirmed by FTIR spectroscopy.[2] The most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O).

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch | ~2275 - 2250 | Strong, sharp |

| Aromatic C=C stretch | ~1600 - 1450 | Medium to strong |

| C-Cl stretch | ~800 - 600 | Medium to strong |

| C-F stretch | ~1250 - 1000 | Strong |

| Aromatic C-H stretch | ~3100 - 3000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and isocyanate groups.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the isocyanate carbon.

| Carbon Environment | Expected Chemical Shift (ppm) | |---|---|---| | Isocyanate (-N=C=O) | ~120 - 130 | | Aromatic C-Cl | ~125 - 135 | | Aromatic C-F | ~150 - 165 (with C-F coupling) | | Other Aromatic Carbons | ~115 - 140 |

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.56 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Synthesis

Reactivity Profile

Aryl isocyanates are versatile electrophiles that readily react with a wide range of nucleophiles.[8][9] The isocyanate group's carbon atom is highly electrophilic and is the primary site of nucleophilic attack. The reactivity is enhanced by the electron-withdrawing nature of the aromatic ring and its substituents. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[10]

The following diagram illustrates the general reactivity of this compound with common nucleophiles.

Caption: Reactivity of this compound with nucleophiles.

Synthesis Pathway

This compound is typically synthesized from the corresponding aniline derivative, 3-chloro-4-fluoroaniline, through phosgenation.

Caption: Synthesis of this compound.

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are recommended for the determination of physicochemical properties.

Determination of Boiling Point

Method: OECD Test Guideline 103.

Principle: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This can be measured using methods such as the ebulliometer, dynamic method, or differential scanning calorimetry (DSC). For boiling points at reduced pressures, a vacuum-jacketed distillation apparatus is employed.

Determination of Density

Method: OECD Test Guideline 109.

Principle: The density of a liquid is determined by measuring its mass per unit volume. Common methods include the use of a hydrometer, a pycnometer, or an oscillating densitometer. The measurement should be performed at a specified temperature, typically 20 °C or 25 °C.

Determination of Refractive Index

Method: Based on standard refractometry principles.

Principle: The refractive index is measured using a refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the refractive index is read from the scale at a specified temperature (e.g., 20 °C) and wavelength of light (typically the sodium D-line, 589 nm).

Determination of Water Solubility

Method: OECD Test Guideline 105.

Principle: The water solubility is determined by the flask method, where the substance is dissolved in water at a known temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Safety Information

This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[7] This material is a combustible liquid and should be kept away from heat, sparks, and open flames.[7]

Incompatible Materials: Strong oxidizing agents, water, and moist air.[7]

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[7]

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. L10891.14 [thermofisher.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. BioOrganics [bioorganics.biz]

- 6. indiamart.com [indiamart.com]

- 7. fishersci.com [fishersci.com]

- 8. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. poliuretanos.net [poliuretanos.net]

A Comprehensive Technical Guide to 3-Chloro-4-fluorophenyl isocyanate (CAS: 50529-33-4) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorophenyl isocyanate (CAS: 50529-33-4) is a key chemical intermediate increasingly utilized in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, a phenyl ring substituted with both a chlorine and a fluorine atom, as well as a highly reactive isocyanate group, make it a valuable building block for creating novel therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of urea derivatives, a common pharmacophore in kinase inhibitors, are provided, alongside a discussion of the relevant signaling pathways these molecules target.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[1] It is sensitive to moisture and should be stored accordingly.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 50529-33-4 | [3][4] |

| Molecular Formula | C₇H₃ClFNO | [3][4] |

| Molecular Weight | 171.56 g/mol | [2][5] |

| Boiling Point | 44 °C at 17 mmHg | [1][2] |

| Density | 1.377 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.541 | [1] |

| Flash Point | 87 °C (188 °F) | [2] |

| Form | Liquid | [4] |

| Purity | ≥97.5% (GC) | [4] |

| Synonyms | 2-Chloro-1-fluoro-4-isocyanatobenzene | [3][4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of 3-chloro-4-fluoroaniline with phosgene or a phosgene equivalent. This reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis from 3-chloro-4-fluoroaniline and Phosgene

A solution of 3-chloro-4-fluoroaniline is added to a solution of phosgene in an appropriate solvent, such as toluene, at a reduced temperature (-10 to 0 °C) with stirring. The reaction mixture is then slowly heated to the reflux temperature of the solvent. After the reaction is complete, the excess phosgene and solvent are removed by distillation to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: Synthesis of Urea Derivatives as Kinase Inhibitors

The isocyanate group of this compound is highly electrophilic and readily reacts with nucleophiles such as amines to form stable urea linkages. This reactivity is extensively exploited in medicinal chemistry to synthesize diaryl urea derivatives, a prominent structural motif in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific examples utilizing this compound are proprietary, the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which use the structurally similar 4-chloro-3-(trifluoromethyl)phenyl isocyanate, provides a well-established template for its application.[6][7][8][9][10][11][12][13][14] These drugs function by inhibiting key kinases involved in tumor progression and angiogenesis.

Experimental Protocol: General Synthesis of Diaryl Urea Kinase Inhibitors

The synthesis involves the reaction of an aromatic amine, which constitutes one part of the desired kinase inhibitor, with this compound in an inert solvent.

-

Dissolution: The aromatic amine is dissolved in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

Addition of Isocyanate: this compound is added to the solution, typically at room temperature or slightly below.

-

Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.

Caption: General workflow for the synthesis of diaryl urea kinase inhibitors.

Role in Targeting Signaling Pathways

Urea derivatives synthesized from this compound are designed to inhibit specific kinases within cellular signaling pathways that are often hyperactive in cancer cells. Two such critical pathways are the PI3K/Akt/mTOR and Hedgehog signaling pathways.[15] Inhibition of these pathways can lead to a reduction in tumor cell proliferation, survival, and migration.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many cancers exhibit mutations that lead to its constitutive activation.

-

Hedgehog Pathway: The Hedgehog pathway is crucial during embryonic development but is largely inactive in adults. Its reactivation in certain cancers can promote tumor growth and metastasis.

The diaryl urea moiety can bind to the ATP-binding pocket of the target kinase, preventing its phosphorylation activity and thereby blocking downstream signaling.

Caption: Inhibition of key cancer signaling pathways by urea derivatives.

Spectroscopic Data

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation.[16] Work should be conducted in a well-ventilated fume hood. It is combustible and should be stored away from heat and sources of ignition.[16] As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.[1][2][16]

Conclusion

This compound is a versatile and valuable reagent for drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the efficient construction of the critical diaryl urea pharmacophore. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the development of next-generation therapeutics targeting aberrant cellular signaling pathways.

References

- 1. This compound CAS#: 50529-33-4 [m.chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. BioOrganics [bioorganics.biz]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. asianpubs.org [asianpubs.org]

- 7. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]

- 10. tarjomefa.com [tarjomefa.com]

- 11. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]

- 15. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-4-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-4-fluorophenyl isocyanate, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic route, detailed experimental protocols, and purification methods, supported by quantitative data and process visualizations.

Overview and Synthetic Strategy

The principal and most industrially viable method for the synthesis of this compound is the phosgenation of 3-chloro-4-fluoroaniline. This reaction involves the treatment of the aniline with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which is subsequently dehydrochlorinated to yield the isocyanate.

While direct phosgenation is a common industrial method, the use of triphosgene is often preferred in a laboratory setting due to its comparative safety as a solid reagent. The overall reaction is efficient and provides high yields of the desired product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₃ClFNO | [1] |

| Molecular Weight | 171.56 g/mol | [1] |

| Typical Purity | ≥97.5% (GC) | [1] |

| Boiling Point | 44 °C at 17 mmHg | [2] |

| Refractive Index | 1.5385-1.5425 @ 20 °C | [1] |

| Density | 1.377 g/mL at 25 °C | [2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using triphosgene, based on general procedures for the synthesis of related isocyanates.

Synthesis of this compound

Materials:

-

3-chloro-4-fluoroaniline

-

Triphosgene

-

Anhydrous toluene (or other inert solvent such as dichloromethane)

-

Triethylamine (or another suitable base)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of triphosgene (1.1 equivalents) in anhydrous toluene under an inert atmosphere.

-

Addition of Aniline: A solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred solution of triphosgene at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then subjected to purification.

Purification by Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Setup: The crude this compound is transferred to a distillation flask. The flask is connected to a fractionating column, a condenser, and a receiving flask. The system is connected to a vacuum pump and a manometer.

-

Distillation: The system is evacuated to a pressure of approximately 17 mmHg. The distillation flask is heated gently.

-

Fraction Collection: The fraction distilling at approximately 44 °C is collected as the pure this compound[2]. The purity of the collected fractions should be confirmed by GC analysis.

Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Considerations

-

Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene and should be handled with extreme caution in a well-ventilated fume hood.

-

Isocyanates: Isocyanates are lachrymatory and can cause respiratory irritation. Avoid inhalation and skin contact.

-

Solvents and Reagents: Toluene is flammable. Triethylamine is corrosive and flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to 3-Chloro-4-fluorophenyl isocyanate

This guide provides a detailed overview of the molecular structure and properties of 3-Chloro-4-fluorophenyl isocyanate, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₇H₃ClFNO | [1][2][3][4][5] |

| Molecular Weight | 171.56 g/mol | [2][5][6] |

| IUPAC Name | 2-chloro-1-fluoro-4-isocyanatobenzene | [3][4] |

| CAS Number | 50529-33-4 | [1][3] |

| Density | 1.377 g/cm³ | [4] |

| Boiling Point | 44°C at 17 mmHg | [4] |

| Flash Point | 87°C (188°F) | [4] |

| Refractive Index | 1.541 | [4] |

Molecular Structure Visualization

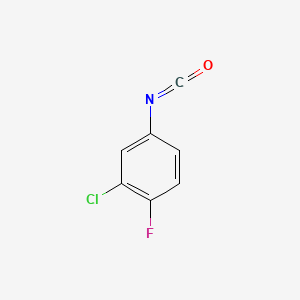

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, featuring a benzene ring substituted with a chlorine atom, a fluorine atom, and an isocyanate group.

Caption: Molecular structure of this compound.

This document is intended for informational purposes for a technical audience. For handling and safety information, please refer to the appropriate safety data sheets.

References

- 1. BioOrganics [bioorganics.biz]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 3-chloro-4-(fluorophenyl)isocyanate - CAS:50529-33-4 - Sunway Pharm Ltd [3wpharm.com]

Reactivity of the Isocyanate Group in 3-Chloro-4-fluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorophenyl isocyanate is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity is governed by the electrophilic nature of the isocyanate carbon, which is significantly influenced by the electronic effects of the chloro and fluoro substituents on the phenyl ring. This technical guide provides an in-depth analysis of the reactivity of the isocyanate group in this compound, covering the theoretical basis of its reactivity, common reaction types with detailed experimental protocols, and quantitative data where available.

Introduction to the Reactivity of Aryl Isocyanates

The reactivity of the isocyanate group (-N=C=O) is characterized by the pronounced electrophilicity of the central carbon atom. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophilic attack on this carbon is the primary mode of reaction for isocyanates.

For aryl isocyanates, the electronic properties of the substituents on the aromatic ring play a crucial role in modulating the reactivity of the isocyanate group. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity and reduce reactivity.

In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing substituents. Their combined inductive (-I) and resonance (-M, where applicable) effects are expected to significantly activate the isocyanate group, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.

Electronic Effects of Substituents

The electronic influence of the chloro and fluoro groups on the reactivity of the isocyanate can be quantitatively assessed using the Hammett equation:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of the substituted phenyl isocyanate.

-

k₀ is the rate constant for the reaction of the unsubstituted phenyl isocyanate.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Table 1: Hammett Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

Note: The combined effect of the 3-chloro and 4-fluoro substituents will be a summation of their individual effects, though a precise value is not documented.

Common Reactions of this compound

The high reactivity of this compound makes it a versatile reagent for various chemical transformations. The most common reactions involve nucleophilic addition to the isocyanate carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is the most prevalent reaction pathway for isocyanates. A wide range of nucleophiles, including amines, alcohols, and water, readily react to form stable adducts.

Caption: General nucleophilic addition to an isocyanate.

Primary and secondary amines react rapidly with this compound to form substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules, including analogues of the kinase inhibitor Sorafenib.[1][2][3]

Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-methyl-3-(trifluoromethyl)phenyl)urea (A Sorafenib Analogue)

-

Materials: this compound, 4-methyl-3-(trifluoromethyl)aniline, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add this compound (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.

-

Wash the collected solid with cold DCM to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired urea.[2]

-

Caption: Experimental workflow for urea synthesis.

Table 2: Spectroscopic Data for a Representative Urea Derivative

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea | 1.43 (d, 1H), 1.48 (d, 6H), 1.66 (q, 4H), 1.93 (br. s, 3H), 2.83 (d, 2H), 6.62 (t, 1H), 7.04–7.10 (m, 1H), 7.17–7.22 (m, 1H), 8.10–8.15 (m, 1H), 8.40 (s, 1H) | Not available |

Alcohols react with this compound, typically in the presence of a catalyst, to form carbamates, also known as urethanes. This reaction is the basis for the formation of polyurethanes.

Experimental Protocol: General Synthesis of an O-Aryl Carbamate

-

Materials: this compound, a substituted phenol, a suitable solvent (e.g., Toluene), and a catalyst (e.g., dibutyltin dilaurate).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) in the solvent.

-

Add a catalytic amount of dibutyltin dilaurate.

-

Add this compound (1.0 eq) dropwise to the solution.

-

The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the alcohol.

-

Monitor the reaction by IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹) or TLC.

-

Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

-

Cycloaddition Reactions

While less common for simple monofunctional isocyanates in small molecule synthesis, the isocyanate group can participate in cycloaddition reactions. For instance, they can undergo [2+2] cycloaddition with electron-rich alkenes or [4+2] cycloaddition with dienes, although the latter often requires high temperatures. Specific examples involving this compound are not well-documented in readily available literature, but the principles of isocyanate cycloadditions would apply.

Polymerization Reactions

This compound can be used as a monomer or co-monomer in the synthesis of polyurethanes. The reaction with a diol or polyol leads to the formation of a polyurethane chain. The halogen substituents on the phenyl ring can impart specific properties to the resulting polymer, such as increased thermal stability and flame retardancy.[4]

Quantitative Reactivity Data

Quantitative kinetic data for the reactions of this compound are scarce in the published literature. However, the reactivity can be inferred from studies on similarly substituted phenyl isocyanates. The presence of two electron-withdrawing groups is expected to result in significantly faster reaction rates compared to phenyl isocyanate or monochlorophenyl isocyanates.

For a more quantitative comparison, experimental determination of the rate constants for its reaction with a standard nucleophile (e.g., n-butanol) would be necessary. Such an experiment would involve monitoring the disappearance of the isocyanate concentration over time, typically using titration or spectroscopic methods like FT-IR.

Conclusion

This compound is a highly reactive aromatic isocyanate due to the strong electron-withdrawing effects of the chloro and fluoro substituents. This enhanced reactivity makes it a valuable building block in organic synthesis, particularly for the preparation of ureas and carbamates, which are common motifs in pharmaceuticals and agrochemicals. While detailed quantitative kinetic data for this specific isocyanate is limited, its reactivity can be qualitatively understood and harnessed for the efficient synthesis of a wide range of target molecules. The experimental protocols provided in this guide offer a starting point for researchers utilizing this versatile reagent.

References

Spectroscopic Analysis of 3-Chloro-4-fluorophenyl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data profile for the chemical compound 3-Chloro-4-fluorophenyl isocyanate. Due to the limited availability of public domain spectral data for this specific molecule, this document focuses on presenting general experimental protocols and expected spectral characteristics based on its chemical structure. The information herein is intended to guide researchers in acquiring and interpreting spectroscopic data for this compound.

Chemical Information

A summary of the key chemical identifiers for this compound is provided in the table below.

| Property | Value |

| CAS Number | 50529-33-4[1][2][3] |

| Molecular Formula | C₇H₃ClFNO[1][2] |

| Molecular Weight | 171.56 g/mol [2] |

| IUPAC Name | 2-chloro-1-fluoro-4-isocyanatobenzene[1][2] |

| Physical Form | Liquid[1][2] |

| Appearance | Clear, colorless[1][2] |

Spectroscopic Data (Predicted and Expected)

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the strong, characteristic absorption of the isocyanate group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| -N=C=O | ~2270 - 2250 | Strong, sharp, characteristic asymmetric stretch |

| C-Cl | ~800 - 600 | Moderate to strong stretch |

| C-F | ~1300 - 1000 | Strong stretch |

| Aromatic C=C | ~1600 - 1450 | Multiple moderate to weak bands |

| Aromatic C-H | ~3100 - 3000 | Weak to moderate stretch |

Commercial suppliers confirm the identity of this compound using FTIR, indicating that the experimental spectrum conforms to the expected structure.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the chloro, fluoro, and isocyanate substituents.

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The isocyanate carbon is expected to have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[4][5]

-

Instrument Setup:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Perform a background scan with the empty salt plates or a clean ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the spectrum, co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[6]

-

Ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.[7]

-

-

Instrument Setup:

-

Choose an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Set the mass analyzer to scan a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or through a gas or liquid chromatograph.

-

Acquire the mass spectrum.

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure-Spectra Correlation.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In-Depth Technical Guide: Solubility of 3-Chloro-4-fluorophenyl isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluorophenyl isocyanate, a key reagent in pharmaceutical and agrochemical synthesis. Due to the reactive nature of isocyanates, this document focuses on providing practical guidance for its use in common organic solvents, alongside standardized methodologies for solubility determination.

Introduction to this compound

This compound (CAS No. 50529-33-4) is an aromatic isocyanate widely utilized as a building block in organic synthesis. Its structure, featuring a phenyl ring substituted with a chlorine atom, a fluorine atom, and a highly reactive isocyanate group, makes it a valuable intermediate for the preparation of a variety of compounds, including ureas, carbamates, and other heterocyclic structures with biological activity. The presence of the halogen atoms can significantly influence the reactivity and physicochemical properties of the resulting molecules. It is primarily used in the synthesis of pharmaceutical intermediates and agrochemicals.

Solubility of this compound

Quantitative public-domain data on the solubility of this compound in a range of organic solvents is scarce. This is common for reactive intermediates where handling and stability in various solvents are often determined empirically on a case-by-case basis for specific synthetic applications. However, based on its use in documented chemical syntheses, a qualitative assessment of its solubility can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Application Context |

| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for the synthesis of substituted ureas. |

| Amines | N,N-Diisopropylethylamine (DIPEA) | Soluble (and reactive) | Often used as a basic catalyst in reactions involving the isocyanate. |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | Common solvent for isocyanate reactions. |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | Likely Soluble | Common solvent for isocyanate reactions. |

| Aprotic Polar | Dimethyl sulfoxide (DMSO) | Likely Soluble | Used as a solvent for NMR analysis of resulting products. |

| Hydrocarbons | Toluene | Likely Soluble | Common solvent for isocyanate reactions. |

| Alcohols | Ethanol, Methanol | Reactive | Isocyanates react with alcohols to form carbamates. These are not suitable as inert solvents. |

| Water | Reactive and Insoluble | Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. It is also sensitive to moisture. |

Note: The "Likely Soluble" entries are based on the general solubility of similar aromatic isocyanates in these common organic synthesis solvents. Empirical verification is highly recommended.

Experimental Protocol for Solubility Determination

Given the reactivity of this compound, particularly its sensitivity to moisture, a carefully controlled experimental protocol is required to determine its solubility. The following is a general method that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Analytical balance

-

Gas-tight syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glovebox), add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the isocyanate.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached. A preliminary time-course study can establish the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle for a specified period (e.g., 2 hours).

-

Carefully withdraw a known volume of the supernatant using a pre-warmed gas-tight syringe fitted with a filter (to avoid transferring solid particles).

-

Immediately dispense the aliquot into a volumetric flask and dilute with a known volume of the same solvent or a suitable mobile phase for analysis. This prevents precipitation upon cooling.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the isocyanate in the same solvent.

-

Calculate the concentration of the isocyanate in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

The experiment should be repeated at least in triplicate to ensure reproducibility, and the results should be reported as a mean with the standard deviation.

-

Visualizations

Reaction Pathway

The primary application of this compound is in the synthesis of substituted ureas, which are often precursors to biologically active molecules. The following diagram illustrates this fundamental reaction.

Experimental Workflow

The following diagram outlines the logical steps for the experimental determination of solubility as described in the protocol.

Conclusion

Thermal Stability and Decomposition of 3-Chloro-4-fluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Chloro-4-fluorophenyl isocyanate. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established principles of aryl isocyanate thermal decomposition, known hazardous byproducts of the title compound, and detailed, generalized protocols for its analytical investigation. The guide is intended to equip researchers with the necessary information for safe handling, storage, and further experimental design involving this compound.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its isocyanate functional group is highly reactive, making it a versatile building block, but also susceptible to thermal degradation. Understanding the thermal stability and decomposition pathways of this compound is critical for ensuring laboratory safety, optimizing reaction conditions, and assessing the purity and stability of resulting products.

This guide summarizes the known information regarding the decomposition of this compound and provides standardized, adaptable experimental protocols for researchers to determine its specific thermal properties.

Thermal Stability and Known Decomposition Products

Upon thermal decomposition, this compound is known to produce a range of hazardous substances. The primary identified decomposition products are:

The presence of chlorine and fluorine in the molecule suggests that other halogenated compounds could potentially be formed under certain decomposition conditions, although these are not explicitly listed in the available safety documentation.

Quantitative Thermal Analysis Data

As of the date of this publication, specific experimental values for the onset of decomposition, peak decomposition temperatures, and enthalpy of decomposition for this compound have not been found in publicly available scientific literature or safety data sheets. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Units | Analytical Method |

| Onset Decomposition Temperature (Tonset) | Data not available | °C | TGA/DSC |

| Peak Decomposition Temperature (Tpeak) | Data not available | °C | TGA (DTG curve) |

| Enthalpy of Decomposition (ΔHd) | Data not available | J/g | DSC |

| Mass Loss at Tpeak | Data not available | % | TGA |

Experimental Protocols for Thermal Analysis

To determine the quantitative data outlined in Table 1, the following detailed experimental protocols are recommended. These are generalized procedures that should be adapted based on the specific instrumentation available.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures and to quantify the mass loss of this compound as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air, to study oxidative decomposition) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA thermogram.

-

Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (Tpeak).

-

Determine the onset decomposition temperature (Tonset) by the intersection of the baseline with the tangent of the steepest part of the TGA curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition (ΔHd) and to corroborate the decomposition temperatures obtained by TGA.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify and integrate the exothermic or endothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHd).

-

Determine the onset temperature of the decomposition event.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Pyrolysis Setup: Use a pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Heat the sample to a temperature above its decomposition onset (determined by TGA) for a short period (e.g., 30 seconds).

-

-

GC-MS Conditions:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable program to separate the expected decomposition products (e.g., hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Compare the mass spectra of the individual peaks with a spectral library (e.g., NIST) to identify the decomposition products.

-

Visualized Workflows and Pathways

The following diagrams illustrate the generalized experimental workflows and a plausible decomposition pathway for this compound.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Caption: Plausible thermal decomposition pathway.

Safety Considerations

This compound is a hazardous chemical. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The thermal decomposition of this compound generates toxic gases, and therefore, any thermal analysis should be conducted in an instrument with proper exhaust ventilation.

Conclusion

While specific quantitative data on the thermal stability of this compound is not currently available in the public domain, this guide provides a framework for its safe handling and detailed experimental protocols for its characterization. The known hazardous decomposition products underscore the importance of conducting all work with this compound under controlled conditions. The provided methodologies for TGA, DSC, and GC-MS will enable researchers to generate the necessary data to ensure the safe and effective use of this compound in their research and development activities.

References

A Technical Guide to Sourcing 3-Chloro-4-fluorophenyl isocyanate for Research Applications

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity chemical reagents is a critical determinant of project success. 3-Chloro-4-fluorophenyl isocyanate (CAS No. 50529-33-4) is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its utility lies in the reactive isocyanate group, which readily forms urea and carbamate linkages, common motifs in drug design. This technical guide provides an in-depth overview of commercial suppliers, available purities, and representative experimental protocols for the use of this versatile reagent.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research and development purposes. The products are typically available in high purity, suitable for most synthetic applications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98% | 50529-33-4 | 98% (≥97.5% by GC) | 1 g, 5 g, 25 g | ~ |

| Georganics | This compound | 50529-33-4 | High Purity | Milligrams to multi-kilogram batches | Price on request |

| Apollo Scientific | This compound | 50529-33-4 | 98% | Custom | Price on request |

| Finetech Industry Limited | This compound | 50529-33-4 | Not specified | Various pack sizes, custom synthesis, and bulk | Price on request |

| A B Enterprises (via IndiaMART) | This compound, Liquid | 50529-33-4 | 98% (Technical Grade) | 25/50 kg | ~$950/kilogram |

| MySkinRecipes | This compound | 50529-33-4 | 98% (97.5-100%) | 1g, 5g | ~ |

Experimental Protocols: Synthesis of Urea Derivatives

The primary application of this compound in research is the synthesis of unsymmetrical ureas, which are precursors to a wide range of biologically active molecules.[1] The isocyanate group readily reacts with primary and secondary amines to form a stable urea linkage.

General Protocol for the Synthesis of N-(3-Chloro-4-fluorophenyl)-N'-(aryl/alkyl)urea:

This protocol is a generalized procedure based on standard organic synthesis methodologies for the formation of urea derivatives from isocyanates and amines.

Materials:

-

This compound

-

Aryl or alkyl amine (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired aryl or alkyl amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature with vigorous stirring. The isocyanate can be added as a solution in the same anhydrous solvent.

-

The reaction is typically exothermic. Maintain the reaction temperature at room temperature or cool with an ice bath if necessary.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically within a few hours), the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized urea derivative can be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy (characteristic urea C=O stretch)

-

Melting point analysis

Procurement Workflow for Research Chemicals

The process of acquiring a chemical reagent like this compound for a research project follows a logical sequence of steps, from initial identification of need to final delivery and laboratory use.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its derivatives are often designed to inhibit specific pathways implicated in disease. For instance, many urea-containing compounds are potent kinase inhibitors. The general mechanism of action for such an inhibitor is depicted below.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-4-fluorophenyl Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenyl isocyanate is a key reagent in organic synthesis, primarily utilized in the formation of urea and carbamate linkages. Its unique electronic properties, stemming from the presence of electron-withdrawing chlorine and fluorine atoms, render the isocyanate group highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it a valuable building block in the synthesis of a wide range of compounds, most notably in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations.

Physicochemical and Safety Information

A thorough understanding of the properties and hazards of this compound is crucial for its safe handling and effective use.

| Property | Value |

| CAS Number | 50529-33-4 |

| Molecular Formula | C₇H₃ClFNO |

| Molecular Weight | 171.56 g/mol |

| Appearance | Clear colorless to slightly yellow liquid[1] |

| Boiling Point | 44 °C at 17 mmHg |

| Density | 1.377 g/mL at 25 °C |

| Refractive Index | 1.5385-1.5425 @ 20 °C[1] |

Safety Precautions:

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood.[2][3] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe irritation to the eyes, skin, and respiratory tract.[4][5] It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when working with this reagent.[2][3][6]

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of unsymmetrical ureas and carbamates through reactions with amines, alcohols, and phenols. These reactions are typically high-yielding and proceed under mild conditions.

Synthesis of N,N'-Disubstituted Ureas

The reaction of this compound with primary or secondary amines is a facile and widely used method for the preparation of unsymmetrical ureas. This reaction is central to the synthesis of numerous biologically active molecules, including the multi-kinase inhibitor Sorafenib.

Caption: General synthesis of N,N'-disubstituted ureas.

This protocol describes the synthesis of a urea derivative, a key step in the preparation of Sorafenib and its analogues.

Materials:

-

4-(4-aminophenoxy)-N-methylpicolinamide

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq.) in anhydrous DCM.

-

To this solution, add this compound (1.05 eq.) dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold DCM, and dry under vacuum to yield the desired N-(3-chloro-4-fluorophenyl)-N'-(4-(N-methylpicolinamido)phenyl)urea.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| 4-(4-aminophenoxy)-N-methylpicolinamide | This compound | DCM | Room Temp. | 2 h | 81% | [7] |

| 4-Aminophenol | This compound | Methylene Chloride | - | - | 92% | [8] |

Synthesis of Carbamates (Urethanes)

This compound reacts with alcohols and phenols to form carbamate derivatives, also known as urethanes. These reactions may require elevated temperatures or the use of a catalyst.

Caption: Synthesis of carbamates from alcohols/phenols.

This protocol provides a general method for the derivatization of alcohols using this compound.

Materials:

-

Alcohol (1.0 eq.)

-

This compound (1.1 eq.)

-

Anhydrous Hexane

-

Small vial

-

Magnetic stirrer (optional)

Procedure:

-

In a small vial, dissolve the alcohol in anhydrous hexane.

-

Add a 1.1 molar excess of this compound to the solution at room temperature.[9]

-

The reaction mixture is stirred or allowed to stand at room temperature. The reaction progress can be monitored by the precipitation of the carbamate product, which is often insoluble in hexane.[9]

-

The reaction time can vary from 1 to 16 hours depending on the reactivity of the alcohol.[9]

-

Once the reaction is complete, the crystalline product is collected by filtration, washed with cold hexane, and dried.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| Generic Alcohol | Phenyl Isocyanate | Hexane | Room Temp. | 1-16 h | Quantitative | [9] |

| Phenol | Phenyl Isocyanate | Benzene | 30-70 °C | - | - | [10] |

Note: The reactivity of phenols with isocyanates can be influenced by substituents on the phenol ring and may require a catalyst.[10]

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a urea derivative using this compound.

Caption: Experimental workflow for urea synthesis.

Conclusion

This compound is a versatile and highly reactive reagent for the synthesis of urea and carbamate derivatives. Its application is particularly prominent in the field of medicinal chemistry for the construction of complex molecules with potential therapeutic value. The protocols provided herein offer a foundation for researchers to utilize this reagent effectively and safely in their synthetic endeavors. Adherence to proper safety protocols is paramount when handling this chemical.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound - High purity | EN [georganics.sk]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. zenodo.org [zenodo.org]

Application Note: HPLC Analysis of Primary Amines, Secondary Amines, and Alcohols using 3-Chloro-4-fluorophenyl Isocyanate as a Derivatizing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of compounds lacking a suitable chromophore, such as primary and secondary amines and alcohols, presents a challenge for High-Performance Liquid Chromatography (HPLC) with UV detection. Chemical derivatization is a widely used technique to introduce a UV-absorbing moiety to the analyte molecule, thereby enhancing its detectability.[1][2][3] Isocyanates are effective derivatizing agents that react with primary and secondary amines to form stable urea derivatives, and with alcohols to form urethane (carbamate) derivatives.[1]

This application note describes a representative method for the derivatization of a model primary amine (heptylamine), a model secondary amine (dibutylamine), and a model alcohol (1-octanol) with 3-chloro-4-fluorophenyl isocyanate, followed by their quantitative analysis using reverse-phase HPLC with UV detection. The phenyl isocyanate moiety introduces a strong chromophore, allowing for sensitive detection.[1]

Principle of Derivatization

This compound reacts with the nucleophilic primary or secondary amine group to form a substituted urea. The reaction with a hydroxyl group of an alcohol results in the formation of a carbamate. These reactions are typically rapid and can be carried out under mild conditions.

Figure 1: Derivatization Reaction Principle.

Experimental Protocols

1. Materials and Reagents

-

Analytes:

-

Heptylamine (Primary Amine)

-

Dibutylamine (Secondary Amine)

-

1-Octanol (Alcohol)

-

-

Derivatizing Agent: this compound (98% purity)

-

Solvents:

-

Acetonitrile (HPLC grade)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

-

Other Reagents:

-

Triethylamine (TEA)

-

Formic acid

-

2. Standard Solution Preparation

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte (heptylamine, dibutylamine, 1-octanol) in 10 mL of acetonitrile.

-

Derivatizing Reagent Solution (10 mg/mL): Prepare fresh by dissolving 100 mg of this compound in 10 mL of anhydrous DMF.

3. Derivatization Protocol

Figure 2: Experimental Workflow for Derivatization.

-

Sample Preparation: Prepare working standard solutions of each analyte by diluting the stock solutions with acetonitrile to the desired concentrations for the calibration curve.

-

Reaction Mixture: In a clean, dry vial, add 100 µL of the analyte working solution.

-

Addition of Derivatizing Agent: Add 200 µL of the this compound solution.

-

Catalyst for Alcohols: For the derivatization of 1-octanol, add 10 µL of triethylamine (TEA) to catalyze the reaction.

-

Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.

-

Quenching: After incubation, cool the vial to room temperature. Add 100 µL of methanol to react with and quench any excess this compound.

-

Dilution and Filtration: Dilute the reaction mixture to a final volume of 1 mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

Results and Discussion

The derivatization of heptylamine, dibutylamine, and 1-octanol with this compound yielded their respective urea and carbamate derivatives, which were well-resolved using the described HPLC method. The addition of the 3-chloro-4-fluorophenyl group provided strong UV absorbance at 254 nm, allowing for sensitive detection.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the HPLC analysis of the derivatized analytes.

| Analyte (Derivative) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (µg/mL) | R² |

| Heptylamine-Urea | 8.5 | 5 | 15 | 0.05 - 10 | 0.9995 |

| Dibutylamine-Urea | 10.2 | 8 | 25 | 0.05 - 10 | 0.9992 |

| 1-Octanol-Carbamate | 12.8 | 10 | 30 | 0.1 - 15 | 0.9990 |

This application note provides a representative protocol for the derivatization of primary amines, secondary amines, and alcohols with this compound for HPLC-UV analysis. The method is straightforward and allows for the sensitive quantification of analytes that lack a native chromophore. The provided protocol and hypothetical data can serve as a starting point for the development and validation of specific analytical methods for various applications in pharmaceutical and chemical analysis.

References

Application Notes & Protocol: Derivatization of Amines with 3-Chloro-4-fluorophenyl isocyanate for Applications in Drug Discovery and Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-fluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly for the derivatization of primary and secondary amines to form substituted ureas. The resulting N,N'-disubstituted urea moiety is a common pharmacophore found in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the chloro and fluoro substituents on the phenyl ring can significantly influence the physicochemical properties of the resulting derivatives, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a detailed protocol for the derivatization of amines with this compound and highlights its applications in drug discovery.

Principle of the Reaction

The derivatization of amines with this compound proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. This reaction is typically rapid and high-yielding, forming a stable urea linkage. The reaction is generally carried out in an inert aprotic solvent.

Applications in Drug Development

The 3-chloro-4-fluorophenyl urea scaffold is a key structural motif in a variety of kinase inhibitors and other drug candidates. The chloro and fluoro groups can engage in specific interactions within the ATP-binding site of kinases, contributing to the potency and selectivity of the inhibitor. Furthermore, these substituents can be used to modulate the pharmacokinetic properties of a drug molecule, such as absorption, distribution, metabolism, and excretion (ADME). The derivatization of a lead compound containing a primary or secondary amine with this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize drug-like properties.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 50529-33-4)

-

Primary or secondary amine of interest

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)

-

Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

General Protocol for the Derivatization of Amines

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM).

-

Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

-

Work-up:

-

Upon completion of the reaction, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

-

If the product precipitates, it can be isolated by filtration, washed with a suitable solvent (e.g., diethyl ether or cold solvent used for the reaction), and dried under vacuum.

-

If the product is soluble, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography to afford the pure N-(3-chloro-4-fluorophenyl) urea derivative.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

| Amine Substrate | Isocyanate | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 3-Chloro-4-fluoroaniline | 1-(Isocyanatomethyl)adamantane | DMF | 12 h | 73 | 115-116 | [1] |

| 4-Chloro-2-fluoroaniline | 1-(Isocyanatomethyl)adamantane | DMF | 12 h | 76 | 109-110 | [1] |

| 2-Chloro-4-fluoroaniline | 1-(Isocyanatomethyl)adamantane | DMF | 12 h | 72 | 161-162 | [1] |

| 4-Aminophenol | Substituted Phenyl Isocyanates | DCM | 2 h at 0-5°C, then 18 h at RT | - | - | General Protocol |

| Aniline | This compound | Toluene | - | - | - | General Protocol |

| Benzylamine | This compound | THF | - | - | - | General Protocol |

| Diethylamine | This compound | DCM | - | - | - | General Protocol |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the formation of a substituted urea.

Experimental Workflow

Caption: Step-by-step experimental workflow for amine derivatization.

References